molecular formula C12H7NO3 B1219392 3-Nitrodibenzofuran CAS No. 5410-97-9

3-Nitrodibenzofuran

Cat. No. B1219392
CAS RN: 5410-97-9
M. Wt: 213.19 g/mol
InChI Key: UVFAHDAUVZRVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-nitrodibenzofuran involves regioselective nitration processes. Nitration of dibenzofuran with nitric acid in trifluoroacetic acid selectively produces 3-nitrodibenzofuran under mild conditions. This contrasts with the Friedel-Crafts type nitration, which favors the formation of 2-nitrodibenzofuran when using alkyl nitrates and aluminium chloride in nitromethane (Takashi Keumi et al., 1982).

Molecular Structure Analysis

The molecular structure of 3-nitrodibenzofuran has been elucidated through crystallographic studies, revealing that the molecules are nearly planar and pack in herringbone patterns. This planarity is attributed to the conjugated system of the dibenzofuran and the nitro group, which results in symmetry-related head-to-tail pairs with parallel π systems (P. A. Chaloner et al., 1995).

Scientific Research Applications

Application 1: Thiol Caging in Peptides

  • Specific Scientific Field : Peptide Chemistry
  • Summary of the Application : 3-Nitrodibenzofuran (NDBF) is used as a photoremovable protecting group for thiol caging in peptides . This application is important in the development of light-activatable cysteine-containing peptides and light-sensitive biomaterials .
  • Methods of Application or Experimental Procedures : The thiol group in cysteine-containing peptides is masked with an NDBF group. This is accomplished by synthesizing Fmoc-Cys(NDBF)-OH and incorporating that residue into peptides by standard solid-phase peptide synthesis procedures . The protected thiol group can be uncaged upon irradiation with 365 nm light or two-photon excitation with 800 nm light .
  • Results or Outcomes : The use of NDBF for thiol protection in peptides has shown high cleavage efficiency devoid of side reactions and significant two-photon cross-section, rendering it superior to Bhc for thiol group caging . In biological utility tests, thiol group uncaging was carried out using a peptide derived from the protein K-Ras4B to yield a sequence that is a known substrate for protein farnesyltransferase .

Application 2: Dearomatization of Furan Ring

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 3-Nitrobenzofurans are valuable substrates for the dearomatization of the furan ring . This process involves the destruction of the aromatic sextet, which has significant synthetic potential for the construction of various types of polycondensed heterocycles .
  • Methods of Application or Experimental Procedures : The main attention is paid to the electrophilic nitration of 3-unsubstituted benzofurans and the preparation of 5-amino- and 5-hydroxy-3-nitrobenzofurans via the Nenitzescu indole synthesis from quinones or quinone monoimines and β-nitroenamines . Due to the strong polarization of the double bond and a decrease in the aromaticity of the five-membered heterocycle, 3-nitrobenzofurans can be involved in various processes accompanied by the destruction of the aromatic sextet, in particular the Diels–Alder reaction and dipolar cycloaddition .
  • Results or Outcomes : The dearomatization of 3-nitrobenzofurans has a significant synthetic potential for the construction of various types of polycondensed heterocycles . In addition, such benzofurans become sensitive to nucleophilic attack and can act as Michael acceptors and as “latent” equivalents of highly electrophilic α-nitrocarbonyl compounds .

Safety And Hazards

3-Nitrodibenzofuran is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .

properties

IUPAC Name

3-nitrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFAHDAUVZRVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202446
Record name 3-Nitrodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrodibenzofuran

CAS RN

5410-97-9
Record name 3-Nitrodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5410-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005410979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrodibenzofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITRODIBENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 80 mL trifluoroacetic acid in a 250 mL round bottom flask was added dibenzofuran (7.06 g, 42 mmol) and stirred vigorously to dissolve the content at room temperature. The solution was then cooled on ice and 1.2 equivalent 70% HNO3 (4.54 g, 50.40 mmol) in 20 mL trifluoroacetic acid was poured into the stirred solution slowly. After stirring for 30 minutes contents from the flask was poured into 150 mL ice-water and stirred for another 15 minutes. Off white color precipitate was then filtered out and finally washed with 2M NaOH and water. Moist material was then recrystallized from 1.5 L boiling ethanol in the form of light yellow color crystal. 7.2 g of product was isolated.
Name
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
7.06 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Combine dibenzofurane (20.0 g, 0.11 mol) and acetic acid (80 ml). Heat to 65° C. Add 98% nitric acid (20.0 g, 11.8 mol). After 3 hours, cool to room temperature to give a solid. Collect the solid by filtration, rinse with water, and dry to give the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dibenzofuran (30 g, 178 mmol) was dissolved in 276 ml, trifluoroacetic acid (TFA) and cooled in ice water bath. Fuming nitric acid 15 g (˜17 mL) was diluted with 3 mL water and then dissolved in 25 mL TFA and added to dibenzofuran solution drop wise. Reaction takes place almost instantly and a thick light green color precipitate forms. At the end of addition, flask was stirred for 20 minutes more and then poured over ice. Light green precipitate was then filtered off, washed with 2 M NaOH, dried and recrystallized from boiling ethanol 30 g (76%) of product was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrodibenzofuran
Reactant of Route 2
3-Nitrodibenzofuran
Reactant of Route 3
3-Nitrodibenzofuran
Reactant of Route 4
3-Nitrodibenzofuran
Reactant of Route 5
3-Nitrodibenzofuran
Reactant of Route 6
3-Nitrodibenzofuran

Citations

For This Compound
161
Citations
U Yuriko, M Hidetsuru, U Takashi, Y Akio, M Masatoshi - Toxicology letters, 1991 - Elsevier
… When the result of 3-nitrodibenzofuran is compared with that of 2-nitrofluorene which is an … Killing with 3-nitrodibenzofuran was observed both in the presence and in the absence of S-…
Number of citations: 8 www.sciencedirect.com
H Gilman, RK Ingham - Journal of the American Chemical Society, 1953 - ACS Publications
… A mixed mp with authentic 3-nitrodibenzofuran was not depressed. 4-Nitrodibenzofuran from 4-Aminodibenzofuran.—Into the reaction flask were …
Number of citations: 26 pubs.acs.org
T Keumi, N Tomioka, K Hamanaka… - The Journal of …, 1991 - ACS Publications
… The amount of 3-nitrodibenzofuran formed in nitration of DBF by nitric acid systems tends to increase with an increase in the dielectric constant of the solvent used in the sequence: …
Number of citations: 35 pubs.acs.org
B Stanković, BD Ostojić, A Popović, MА Gruden… - Journal of hazardous …, 2016 - Elsevier
In this study we present a theoretical investigation of the molecular properties of nitrodibenzofurans (NDFs) and dinitrodibenzofurans (DNDFs) and their relation to mutagenic activity. …
Number of citations: 3 www.sciencedirect.com
FGP EARLEY, DP BLOXHAM - 1978 - portlandpress.com
… This led us to synthesize 3-azidodibenzofuran by the sequential conversion of dibenzofuran into 3-nitrodibenzofuran, 3-aminodibenzofuran, 3-diazodibenzofuran and finally 3-…
Number of citations: 1 portlandpress.com
H Harms, H Wilkes, R Wittich… - Applied and …, 1995 - Am Soc Microbiol
… the ratio of two products formed from 3-nitrodibenzofuran was 5:1. After isolation and purification, the main products obtained from 2- and 3-nitrodibenzofuran were identified as 2,2,3-…
Number of citations: 61 journals.asm.org
EV Brown, RL Coleman - Journal of Medicinal Chemistry, 1973 - ACS Publications
… This compound was prepared by catalytic hydrogenation of 3-nitrodibenzofuran. Aminodibenzofuran. This material was prepared in 50% yield, melting at 85.10 …
Number of citations: 6 pubs.acs.org
PA Chaloner, PB Hitchcock, PG Sutton - … Crystallographica Section C …, 1995 - scripts.iucr.org
… 3-Nitrodibenzofuran and 3-Iododibenzofuran … Abstract The structures of 3-nitrodibenzofuran, CI2H7NO3, and 3-iododibenzofuran, CI2H7IO, have been determined. Both molecules are …
Number of citations: 1 scripts.iucr.org
MJS Dewar, DS Urch - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… acetic acid ; the main product was 3-nitrodibenzofuran. From the motherliquors Borsche and … that the main isomer was the 3-nitrodibenzofuran. Yamasiro repeated Borsche and …
Number of citations: 42 pubs.rsc.org
R Wendland, J Rode, R Meintzer - Journal of the American …, 1953 - ACS Publications
… The yellow 3-nitrodibenzofuran melting at 181 was submitted to sulfonation by action of … Results of varying the ratio of sulfuric acid to 3-nitrodibenzofuran are shown in Table II. …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.